N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a dimethoxybenzamide moiety, and a pyridinylmethyl group, which contribute to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Mode of Action
Benzothiazole derivatives are known to inhibit the growth of bacteria by preventing dna synthesis .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
The pharmacokinetic profile of similar benzothiazole derivatives has been found to be favorable .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or morpholine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific structural features, such as the presence of the ethyl group on the benzothiazole ring and the dimethoxy substitution on the benzamide moiety. These structural differences contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-4-16-9-7-13-20-21(16)26-24(31-20)27(15-17-10-5-6-14-25-17)23(28)18-11-8-12-19(29-2)22(18)30-3/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYJSVMCYLRZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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